2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide
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Overview
Description
2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloro, nitro, trifluoromethyl, phenoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring substituted with chloro, nitro, and trifluoromethyl groups. The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, and the sulfonamide group is added via sulfonation followed by amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro or nitro groups.
Scientific Research Applications
2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-nitro-2-(trifluoromethyl): Similar structure but lacks the phenoxy and sulfonamide groups.
4-Chloro-3-nitrobenzotrifluoride: Similar structure but lacks the phenoxy and sulfonamide groups.
Uniqueness
2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88345-19-1 |
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Molecular Formula |
C13H8ClF3N2O5S |
Molecular Weight |
396.73 g/mol |
IUPAC Name |
2-chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C13H8ClF3N2O5S/c14-11-10(25(18,22)23)5-4-9(12(11)19(20)21)24-8-3-1-2-7(6-8)13(15,16)17/h1-6H,(H2,18,22,23) |
InChI Key |
GVHRCURZOJBKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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